N-(2,4-dimethoxyphenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H26N4O5S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Material Science Applications
- Synthesis of Novel Derivatives : The synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)Acetamide Derivatives through carbodiimide condensation offers a pathway to explore new compounds with potential applications in material science and chemical sensing Yu et al., 2014.
- Cascade Reactions for Heterocycles : Thioureido-acetamides serve as precursors for various heterocyclic compounds in one-pot cascade reactions, highlighting the potential for creating novel materials with specific chemical properties Schmeyers & Kaupp, 2002.
Pharmacological Applications
- Anticancer Activities : Compounds structurally related to the queried chemical have shown reasonable anticancer activity against melanoma-type cell lines, suggesting potential therapeutic applications Duran & Demirayak, 2012.
- Antipsychotic Agents : Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrates their potential as novel antipsychotic agents, expanding the repertoire of drugs available for psychiatric conditions Wise et al., 1987.
Properties
IUPAC Name |
2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5S/c1-12(2)21-17(25)9-23-13(10-24)8-20-19(23)29-11-18(26)22-15-6-5-14(27-3)7-16(15)28-4/h5-8,12,24H,9-11H2,1-4H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZUUOREXPTMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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